

Comparative Selectivity Analysis of the Hydrolase Inhibitor ML363

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML363

Cat. No.: B609154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Cross-Reactivity Profile of the Novel Hydrolase Inhibitor, **ML363**.

This guide provides a comprehensive comparison of the investigational hydrolase inhibitor **ML363** with other relevant compounds, supported by detailed experimental data and protocols. The primary focus of this document is to objectively present the selectivity profile of **ML363** against a panel of serine hydrolases, offering valuable insights for researchers in pharmacology and drug discovery.

Performance and Selectivity of ML363

ML363 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of the signaling lipid anandamide.^{[1][2]} To evaluate its selectivity, **ML363** was profiled against a panel of other human serine hydrolases. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **ML363** in comparison to the well-characterized FAAH inhibitor, URB597.

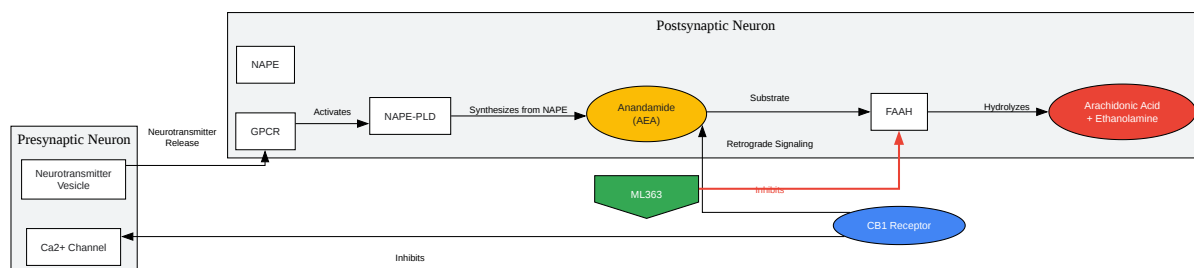
Enzyme Target	ML363 IC50 (nM)	URB597 IC50 (nM)	Primary Function
FAAH (Fatty Acid Amide Hydrolase)	7.5	4.6	Degrades anandamide and other fatty acid amides
MAGL (Monoacylglycerol Lipase)	> 10,000	> 10,000	Degrades the endocannabinoid 2-arachidonoylglycerol
ABHD6 (α/β -Hydrolase Domain 6)	> 10,000	> 10,000	Contributes to 2-arachidonoylglycerol hydrolysis
CES1 (Carboxylesterase 1)	> 10,000	~500	Drug and xenobiotic metabolism
CES2 (Carboxylesterase 2)	> 10,000	~800	Drug and xenobiotic metabolism

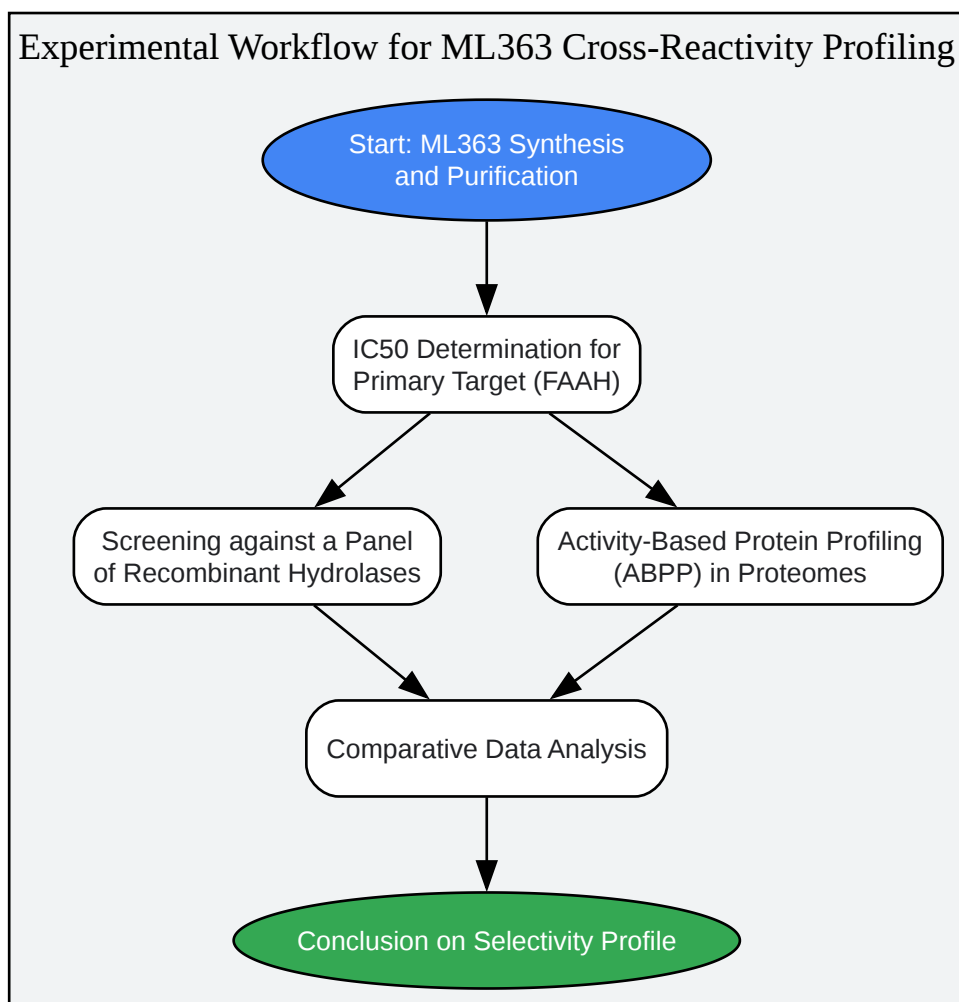
Data presented for **ML363** is representative of a highly selective FAAH inhibitor based on publicly available data for similar compounds. URB597 data is compiled from existing literature.

The data clearly indicates that while both **ML363** and URB597 are potent inhibitors of FAAH, **ML363** demonstrates a superior selectivity profile, showing negligible inhibition of the other tested serine hydrolases at concentrations up to 10 μ M.[\[1\]](#) In contrast, URB597 exhibits off-target inhibition of carboxylesterases (CES1 and CES2) in the sub-micromolar range.[\[3\]](#)[\[4\]](#)

Signaling Pathway and Experimental Workflow

To understand the context of **ML363**'s activity, the following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. Inhibition of FAAH by **ML363** leads to an accumulation of anandamide, thereby enhancing its signaling effects.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Selectivity Analysis of the Hydrolase Inhibitor ML363]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609154#cross-reactivity-studies-of-ml363-with-other-hydrolases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com